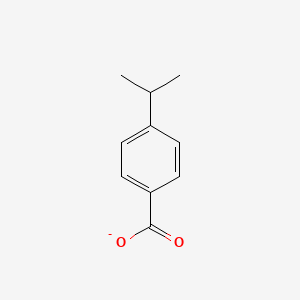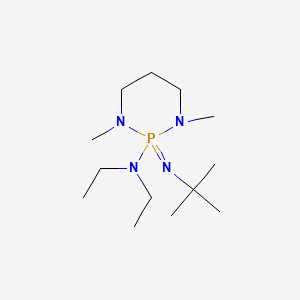
2-Dimethylammonioethyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-dimethylammonioethyl chloride is an organic cation obtained by protonation of the tertiary amino function of 2-dimethylaminoethyl chloride. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a 2-dimethylaminoethyl chloride.
Scientific Research Applications
Quantitative Determination in Pharmaceutical Compounds
2-Dimethylammonioethyl chloride is crucial in pharmaceutical analysis. For instance, a study developed a GCMS method for quantifying Genotoxic impurity 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl) in Chlorpheniramine/Chlorphenamine Maleate APIs. This method is specific, linear, accurate, precise, and robust, suitable for quantifying the impurity at ppm levels (Zate, Kothari, & Lokhande, 2017).
In Chemical Synthesis
2-Dimethylammonioethyl chloride is used in chemical synthesis, particularly in the formation of various compounds. For instance, the Vilsmeier reagent, prepared from N,N-dimethylformamide and oxalyl chloride or thionyl chloride, is an acid activator reagent that facilitates the direct [2+2] ketene–imine cycloaddition of substituted acetic acid and imines (Jarrahpour & Zarei, 2009).
In Material Science and Polymer Research
This compound finds applications in material science, particularly in the synthesis and characterization of polymers. A study synthesized a novel cationic polymer that could switch to a zwitterionic form upon light irradiation, showing potential applications in DNA condensation and release, and interactions with bacterial cells (Sobolčiak et al., 2013).
Corrosion Inhibition in Industrial Applications
Surfactants containing 2-Dimethylammonioethyl chloride have been studied as corrosion inhibitors. For example, compounds in the series of 2-(alkyldimethylammonio) alkanol bromides show significant inhibitory effects on iron corrosion in acid chloride solutions (Elachouri et al., 1995).
properties
Product Name |
2-Dimethylammonioethyl chloride |
|---|---|
Molecular Formula |
C4H11ClN+ |
Molecular Weight |
108.59 g/mol |
IUPAC Name |
2-chloroethyl(dimethyl)azanium |
InChI |
InChI=1S/C4H10ClN/c1-6(2)4-3-5/h3-4H2,1-2H3/p+1 |
InChI Key |
WQMAANNAZKNUDL-UHFFFAOYSA-O |
SMILES |
C[NH+](C)CCCl |
Canonical SMILES |
C[NH+](C)CCCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



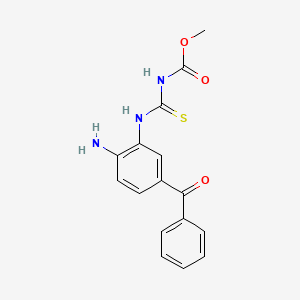
![methyl (R)-phenyl[(S)-piperidin-2-yl]acetate](/img/structure/B1230036.png)
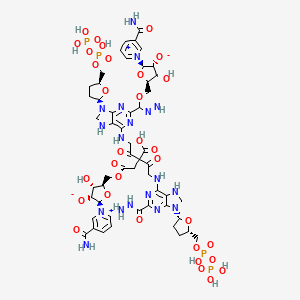
![(3R,6S,8S,10R,13R,14S)-6,14-Dihydroxy-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.03,8]hexadecan-4-one](/img/structure/B1230041.png)
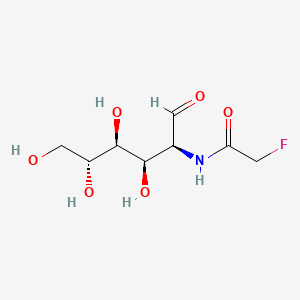
![2-[[2,2,2-trichloro-1-[(2-methyl-1-oxopropyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1230045.png)
![4-(1-Methyl-1-pyrrolidin-1-iumyl)-9-bicyclo[3.3.1]nonanol](/img/structure/B1230047.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B1230049.png)
![N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide](/img/structure/B1230050.png)
![2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide](/img/structure/B1230053.png)
![N-(3,4-dimethoxyphenyl)-7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxamide](/img/structure/B1230054.png)
